1-Methyl-1-phenylthiourea

Beschreibung

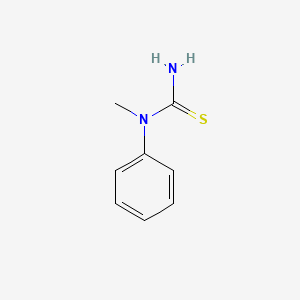

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-1-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWZNJNWGQPUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194014 | |

| Record name | 1-Methyl-1-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4104-75-0 | |

| Record name | N-Methyl-N-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1-phenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4104-75-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1-phenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1-PHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9CTT47KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methyl 1 Phenylthiourea and Its Derivatives

Established Synthetic Pathways for 1-Methyl-1-phenylthiourea and its Derivatives

The traditional and most common methods for synthesizing thiourea (B124793) derivatives involve the reaction of an amine with an isothiocyanate. These reactions are typically straightforward and provide good yields of the desired products.

The synthesis of this compound is conceptually based on the reaction between aniline (B41778) and methyl isothiocyanate. In a related synthesis of 1-methyl-3-phenylthiourea (B1581327), methylamine (B109427) is reacted with phenyl isothiocyanate in an ethanol (B145695) solution at room temperature. nih.gov This reaction exemplifies the general principle where the nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group.

A general procedure for the synthesis of alkyl thioureas involves the dropwise addition of the isothiocyanate to a concentrated solution of the amine. The reaction can be exothermic and may require cooling to control the rate. After the initial reaction, the mixture is often heated to ensure completion and then cooled to crystallize the product. Purification is typically achieved through recrystallization.

While a specific detailed procedure for the direct reaction of aniline with methyl isothiocyanate to produce this compound is not extensively documented in the provided search results, the synthesis of phenylthiourea (B91264) from aniline and ammonium (B1175870) thiocyanate (B1210189) is a well-established related procedure. ijcrt.orgorgsyn.orgacs.org This method involves heating aniline with hydrochloric acid and water, followed by the addition of ammonium thiocyanate and refluxing the mixture. ijcrt.org

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

|---|---|---|---|---|

| Methylamine | Phenyl isothiocyanate | Ethanol | Room Temperature | 1-Methyl-3-phenylthiourea |

| Aniline | Ammonium thiocyanate/HCl | Water | Reflux | Phenylthiourea |

The synthesis of N-(1-methylpropyl)-N'-phenylthiourea, a derivative of this compound, follows the general principle of reacting an amine with an isothiocyanate. In this case, sec-butylamine (B1681703) is reacted with phenylisothiocyanate. The reaction involves the nucleophilic attack of the amino group of sec-butylamine on the central carbon atom of the phenylisothiocyanate.

This type of synthesis is generally carried out in an inert organic solvent, such as methylene (B1212753) chloride or ethyl acetate (B1210297), at a temperature ranging from 10-40 °C, with a preferred range of 20-30 °C. The isothiocyanate is typically added dropwise to a solution of the amine, and the reaction mixture is stirred for a few hours to ensure completion. The product can then be isolated by removing the solvent and purifying the residue, often through recrystallization.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

|---|---|---|---|---|

| sec-Butylamine | Phenylisothiocyanate | Methylene Chloride | 20-25 °C | N-(1-methylpropyl)-N'-phenylthiourea |

A specific example of a related derivative's synthesis is the reaction of 1-methyl-1-phenyl hydrazine (B178648) with 4-tolyl isothiocyanate to produce 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea. This synthesis is carried out by adding 1-methyl-1-phenylhydrazine (B1203642) dropwise to a solution of 4-tolyl isothiocyanate in acetone. The resulting mixture is stirred for a couple of hours and then allowed to evaporate slowly at room temperature. The solid product obtained is then recrystallized from a mixture of chloroform (B151607) and acetonitrile. This method has been reported to yield colorless crystals of the desired product.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Product |

|---|---|---|---|---|---|

| 1-Methyl-1-phenylhydrazine | 4-Tolyl Isothiocyanate | Acetone | 2 hours | 71% | 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea |

Novel Approaches in Thiourea Derivative Synthesis

Recent advancements in organic synthesis have led to the development of new methods for preparing thiourea derivatives. These novel approaches often focus on improving reaction efficiency, expanding the range of accessible molecules, and employing more environmentally friendly conditions.

While the use of thiourea and its derivatives as Lewis base or hydrogen-bond catalysts in various organic reactions, including reductive aminations, is well-documented, the synthesis of thioureas themselves via a Lewis base-catalyzed reductive alkylation is a more specialized area. researchgate.netdcu.ieacs.orgresearchgate.net In a typical thiourea-catalyzed reductive amination, the thiourea catalyst activates an imine towards reduction by a hydride source, such as a Hantzsch ester. researchgate.net This process is valuable for the synthesis of amines but does not directly form the thiourea backbone.

The concept of Lewis base catalysis in the synthesis of thioureas could potentially involve the activation of a precursor by a Lewis base to facilitate its reaction with an amine. However, specific examples of a "Lewis base catalyzed reductive alkylation method" for the direct synthesis of this compound or its close derivatives were not prominently featured in the provided search results.

A notable novel approach for the synthesis of substituted thioureas involves the use of S-methylisothioureas as starting materials. This method provides an alternative to the use of isothiocyanates. S-methylisothioureas can be prepared by the methylation of thiourea with reagents like methyl iodide or dimethyl sulfate.

The S-methyl group in S-methylisothiourea acts as a good leaving group, allowing for the facile reaction with primary and secondary amines to form the corresponding substituted thioureas. This reaction is essentially a nucleophilic substitution at the carbon atom of the isothiourea. The reaction of S-methylisothioureas with amines can be carried out under various conditions, often with heating, to afford the desired thiourea derivatives. This method is particularly useful for preparing guanidines as well, by further reaction of the resulting thiourea. nih.gov

| Reactant 1 | Reactant 2 | General Product | Key Feature |

|---|---|---|---|

| S-Methylisothiourea | Amine (Primary or Secondary) | Substituted Thiourea | Avoids the use of isothiocyanates |

Green Chemistry Principles in Thiourea Synthesis

The integration of green chemistry principles into the synthesis of thioureas aims to reduce the environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. edu.krdnih.gov This approach emphasizes the design of chemical processes that are environmentally benign from the outset. nih.govsphinxsai.com

Key green strategies employed in thiourea synthesis include:

Use of Safer Solvents: A primary goal is to replace traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives. Water is an ideal green solvent, and methods have been developed for synthesizing thioureas in aqueous media, which simplifies work-up procedures and reduces toxic waste. nih.govnih.gov For instance, a three-component reaction of isocyanides, amines, and elemental sulfur can be performed efficiently in water, often allowing the product to be isolated by simple filtration. nih.gov

Solvent-Free and Microwave-Assisted Reactions: Eliminating the solvent entirely represents a significant step towards greener synthesis. Solvent-free reactions, often facilitated by microwave irradiation, can accelerate reaction rates, improve yields, and reduce energy consumption. nih.gov Microwave-assisted synthesis of phenylthiourea has been shown to be a viable and efficient method. ijcrt.org

Atom Economy and Multicomponent Reactions: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.govgreenchemistry-toolkit.org Multicomponent reactions (MCRs) are particularly advantageous as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov This approach is inherently more efficient and generates less waste compared to multi-step syntheses. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones, as catalysts can be used in small amounts and can often be recycled and reused, minimizing waste. edu.krdsphinxsai.com While many thiourea syntheses proceed without a catalyst, research into catalytic systems continues to be an area of interest for improving efficiency and selectivity. nih.gov

Renewable Feedstocks: A long-term goal of green chemistry is to utilize renewable resources instead of depleting fossil fuels. sphinxsai.com While not yet common for thiourea synthesis, research into bio-based starting materials is an ongoing effort in the broader chemical industry. greenchemistry-toolkit.org

By applying these principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient.

Purification and Isolation Techniques for this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. bibliotekanauki.placs.org The selection of an appropriate solvent system is crucial for effective purification.

| Solvent System | Compound Type | Reference |

| Ethanol/Acetone (v/v=1:1) | 1-Methyl-3-phenylthiourea | nih.gov |

| Ethanol/Water | Substituted Thioureas | researchgate.net |

| Ethanol | 1-Methyl-1-(1-naphthyl)-2-thiourea | orgsyn.org |

Precipitation: Purification can sometimes be achieved by precipitation, which can be induced by changing the pH of the solution. ijcrt.orgacs.org This technique is particularly useful for compounds with acidic or basic functional groups whose solubility is pH-dependent. The crude product is dissolved, and then the pH is adjusted to a point where the desired compound's solubility is minimal, causing it to precipitate out of the solution. ijcrt.org

Chromatography: Chromatographic techniques are powerful for separating complex mixtures and achieving very high purity. ijddr.in

Column Chromatography: This method involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate solvent system (eluent) is used to move the components down the column at different rates, allowing for their separation. tubitak.gov.tr A mixture of ethyl acetate and hexane (B92381) is a common eluent for purifying thiourea derivatives. tubitak.gov.tr

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for both analysis and purification. It can be used to separate thiourea and its derivatives with high resolution. sielc.comresearchgate.net A common setup involves a C18-bonded silica column with a mobile phase such as a buffered acetonitrile/water mixture. researchgate.net

Washing/Trituration: Before final purification, the crude solid is often washed with various solvents to remove residual reagents and by-products. For instance, washing with cold water followed by a non-polar organic solvent like methanol (B129727) can effectively remove many common impurities. orgsyn.orgijddr.in

Yield Optimization Strategies in Thiourea Synthesis

Maximizing the yield of the desired product is a central goal in synthetic chemistry. For the synthesis of this compound and its derivatives, several reaction parameters can be systematically adjusted to optimize the outcome. dcu.ie

Reactant Stoichiometry: The molar ratio of the reactants can significantly influence the reaction yield. In some syntheses, using a slight excess of one of the reactants can drive the reaction to completion. For example, when using elemental sulfur, adjusting its excess from 1.3 to 2 equivalents has been studied to find the optimal ratio for maximizing yield. researchgate.net Similarly, in syntheses starting from urea (B33335) and Lawesson's reagent, the mass ratio of the raw materials is a critical parameter to optimize. bibliotekanauki.pl

Reaction Temperature: Temperature control is crucial as it affects the rate of both the desired reaction and potential side reactions. A systematic study of the reaction temperature can identify the optimal balance between reaction speed and product purity. For instance, in one thiourea synthesis, increasing the temperature from 60 °C to 80 °C improved the yield, while in another, 75°C was found to be the most beneficial temperature. bibliotekanauki.plresearchgate.net The synthesis of N-phenylthiourea derivatives is often conducted at a mild temperature range of 10-40 °C to minimize by-product formation. google.com

Reaction Time: The duration of the reaction must be sufficient for the starting materials to be consumed but not so long that product degradation occurs. The optimal reaction time is typically determined by monitoring the reaction's progress over time. For the synthesis of thiourea from urea, an optimal reaction time of 3.5 hours was identified. bibliotekanauki.pl

Solvent and Catalyst: The choice of solvent can impact reactant solubility and reaction kinetics. While green chemistry principles encourage the use of water or solvent-free conditions, traditional syntheses often employ inert organic solvents like methylene chloride or ethyl acetate. nih.govgoogle.com The optimization process may involve screening a variety of solvents to find the one that gives the highest yield and purity.

The table below summarizes key parameters that are often optimized in thiourea synthesis.

| Parameter | Studied Range/Values | Effect on Yield | Reference |

| Temperature | 60 °C vs. 80 °C | Higher temperature led to a better yield (from 81% to over 91%). | researchgate.net |

| Temperature | 60 °C to 85 °C | Optimal yield (62.37%) found at 75 °C. | bibliotekanauki.pl |

| Reaction Time | 2.5 h to 4.5 h | Yield increased up to 3.5 h and then decreased. | bibliotekanauki.pl |

| Reactant Ratio | 1:1 to 3.2:1 (Lawesson's:Urea) | Optimal yield (47.18%) found at a 2:1 mass ratio. | bibliotekanauki.pl |

| Sulfur Stoichiometry | 1.3 to 2 equivalents | Reducing excess sulfur from 1.5 to 1.3 equivalents dropped the yield. | researchgate.net |

By carefully controlling these parameters, chemists can significantly improve the efficiency and output of the synthesis of this compound.

Structural Elucidation and Spectroscopic Characterization of 1 Methyl 1 Phenylthiourea

X-ray Crystallographic Studies of 1-Methyl-1-phenylthiourea and Related Structures

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of the related compound 1-methyl-3-phenylthiourea (B1581327) reveals detailed structural parameters. nih.gov The compound crystallizes in the monoclinic system. The analysis allows for the precise determination of atomic positions, which in turn defines the molecular geometry. nih.gov

Table 4: Crystal Data for 1-Methyl-3-phenylthiourea

| Parameter | Value nih.gov |

| Chemical Formula | C₈H₁₀N₂S |

| Formula Weight | 166.24 |

| Crystal System | Monoclinic |

| a (Å) | 17.348 (3) |

| b (Å) | 8.6023 (13) |

| c (Å) | 12.1672 (18) |

| β (°) | 99.637 (3) |

| Volume (ų) | 1790.1 (5) |

| Z | 8 |

Note: Data is for the related isomer 1-Methyl-3-phenylthiourea.

The crystallographic study of 1-methyl-3-phenylthiourea confirms that the molecule exists in the thione tautomeric form, characterized by the C=S double bond. nih.gov The molecule adopts a specific conformation in the crystal lattice. The methyl group is found to be in a cis (or syn) position relative to the C=S double bond, while the phenyl group is in a trans (or anti) conformation. nih.gov

The phenyl ring is not coplanar with the thiourea (B124793) moiety. The dihedral angle between the N-C(=S)-N plane of the thiourea group and the plane of the phenyl ring is 67.83 (6)°. nih.gov This twisted conformation is a common feature in related N-arylthiourea structures.

The precise bond lengths and angles within the 1-methyl-3-phenylthiourea molecule are determined from the X-ray diffraction data. nih.gov The C=S double bond length is 1.6964 (17) Å. The C-N bond lengths within the thiourea core (1.326 Å to 1.342 Å) are shorter than a typical C-N single bond (approx. 1.47 Å), suggesting a degree of π-electron delocalization across the N-C-N system. nih.govmaterialsproject.org The C-N bond connecting the phenyl ring to the thiourea nitrogen is 1.427 (2) Å. nih.gov The geometry around the central thiocarbonyl carbon atom is trigonal planar, with the sum of bond angles being approximately 360°. nih.gov

Table 5: Selected Bond Lengths for 1-Methyl-3-phenylthiourea

| Bond | Length (Å) nih.gov |

| S1=C7 | 1.6964 (17) |

| N1-C7 | 1.342 (2) |

| N2-C7 | 1.326 (2) |

| N1-C1 (phenyl) | 1.427 (2) |

Note: Data is for the related isomer 1-Methyl-3-phenylthiourea. Atom numbering is based on the cited crystallographic study.

Crystal System and Space Group Determination

Detailed experimental data from single-crystal X-ray diffraction studies, which is necessary for the definitive determination of the crystal system and space group of this compound, is not publicly available in the referenced literature. While crystallographic information exists for the isomeric compound 1-methyl-3-phenylthiourea, this data cannot be extrapolated to this compound due to the different substitution pattern on the thiourea backbone, which would lead to distinct crystal packing and symmetry.

Powder X-ray Diffraction Data Analysis

A comprehensive analysis based on powder X-ray diffraction (PXRD) data for this compound has not been reported in the available scientific literature. Such an analysis would provide information on the phase purity of a crystalline sample and details about its unit cell parameters. Without experimental PXRD data, a detailed analysis is not possible.

Intermolecular Interactions and Crystal Packing

A definitive description of the intermolecular interactions and crystal packing of this compound is contingent on the availability of its crystal structure, which has not been determined or published. However, based on the functional groups present in the molecule (N-H, C=S, and a phenyl ring), several types of interactions can be anticipated to play a role in its solid-state assembly.

The primary hydrogen bond donor in this compound is the amine (N-H) group, and the most prominent acceptor is the thiocarbonyl sulfur atom (C=S). Consequently, N-H...S hydrogen bonds are expected to be a key feature in its crystal packing, potentially leading to the formation of dimers or extended chains, a common motif in thiourea derivatives. The presence of other potential hydrogen bond acceptors like oxygen or nitrogen is absent in the primary structure, precluding the formation of C-H...O, N-H...O, or N-H...N bonds unless co-crystallized with a solvent or another component.

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, serving as a crucial measure of its purity. For this compound, with the molecular formula C₈H₁₀N₂S, the theoretical elemental composition can be calculated based on its molecular weight of 166.25 g/mol . uni.lunist.govchemsynthesis.comsigmaaldrich.com

The expected weight percentages for each element are presented in the table below. Experimental values obtained from a synthesized and purified sample would be compared against these theoretical values to confirm the compound's identity and assess its purity. Significant deviations from these values would indicate the presence of impurities.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 57.79 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 6.08 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.85 |

| Sulfur | S | 32.06 | 1 | 32.06 | 19.28 |

| Total Molecular Weight | 166.26 |

Computational Studies and Quantum Chemical Analysis of 1 Methyl 1 Phenylthiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. bldpharm.com DFT methods are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties, providing a comprehensive theoretical characterization of the molecule. mdpi.com

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For thiourea (B124793) derivatives, this involves calculating key bond lengths, bond angles, and dihedral angles.

Table 1: Selected Geometric Parameters (Bond Lengths and Angles) for the Analogous Compound 1-Methyl-3-phenylthiourea (B1581327)

This data is provided for illustrative purposes to show typical results from geometry optimization.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S1=C7 | 1.696 | N1-C7-N2 | 118.4 |

| N1-C7 | 1.342 | C7-N1-C1 | 125.7 |

| N2-C7 | 1.326 | C7-N2-C8 | 128.1 |

| N1-C1 | 1.427 | S1-C7-N1 | 120.9 |

| N2-C8 | 1.455 | S1-C7-N2 | 120.7 |

Data sourced from experimental X-ray diffraction studies of 1-Methyl-3-phenylthiourea. nih.gov

Vibrational Frequency Analysis and Simulated Spectra

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to simulate its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. ajchem-a.com DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes of the molecule.

For thiourea derivatives, key vibrational modes include:

N-H Stretching: Typically observed in the 3100-3400 cm⁻¹ region.

C-H Stretching (Aromatic): Usually found between 3000 and 3100 cm⁻¹. ajchem-a.com

C=S Stretching: This vibration is often coupled with other modes and appears in a broad range, typically from 700 to 1300 cm⁻¹.

C-N Stretching: These modes are also coupled and appear in the fingerprint region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra.

Table 2: Illustrative Vibrational Frequencies for Phenylthiourea (B91264) Derivatives

This table presents typical frequency ranges for key vibrational modes in related compounds.

| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3150 - 3400 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C-N Stretching | 1400 - 1550 |

| C=S Stretching | 700 - 850 |

Frequency ranges are generalized from studies of various thiourea derivatives.

Electronic Properties

DFT is also used to explore the electronic landscape of a molecule, providing insights into its reactivity, stability, and intermolecular interactions.

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron (nucleophilicity). The LUMO is the innermost orbital without electrons and represents the ability to accept an electron (electrophilicity). irjweb.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive. irjweb.com Conversely, a large energy gap implies high stability and lower chemical reactivity. nih.gov This gap is a critical parameter for predicting the electronic and optical properties of a molecule. irjweb.com

Table 3: Representative Frontier Orbital Energies and Band Gaps for Thiourea Derivatives

This data is illustrative of typical values obtained for related molecular structures.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Phenylthiourea Derivative A | -6.25 | -1.50 | 4.75 |

| Phenylthiourea Derivative B | -6.50 | -1.85 | 4.65 |

| Phenylthiourea Derivative C | -6.10 | -1.30 | 4.80 |

Values are hypothetical and based on typical DFT calculation results for similar organic molecules.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks, and for understanding intermolecular interactions. mdpi.com

On an MESP map, different colors represent different values of the electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For 1-Methyl-1-phenylthiourea, the area around the sulfur atom of the thiocarbonyl group (C=S) is expected to be the most electron-rich site.

Blue: Regions of most positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. The hydrogen atom of the primary amine (-NH₂) group would be a primary site of positive potential.

Green/Yellow: Regions of intermediate or near-zero potential.

The MESP map for this compound would highlight the nucleophilic character of the sulfur atom and the electrophilic character of the N-H proton.

DFT calculations can quantify the distribution of electrons across the molecule by assigning partial charges to each atom. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these atomic charges. This information reveals the extent of charge transfer between different parts of the molecule and helps identify atoms that are electron-rich or electron-deficient.

In thiourea derivatives, the sulfur atom is consistently found to carry a significant negative charge, while the nitrogen and hydrogen atoms of the amine groups typically carry partial positive charges. The carbon atoms in the phenyl ring will have varying charges depending on their position and the electronic effects of the thiourea moiety.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge distribution, hyperconjugative interactions, and the delocalization of electron density within a molecule.

For this compound, an NBO analysis would transform the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. The primary output of this analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). This value indicates the stabilization energy resulting from the delocalization of electrons from a filled "donor" NBO to an empty "acceptor" NBO.

Key interactions that would be investigated in this compound include:

Hyperconjugation: Delocalization of electron density from the lone pairs of nitrogen (N) and sulfur (S) atoms into the anti-bonding orbitals (π*) of the phenyl ring and the thiocarbonyl (C=S) group.

Intramolecular Hydrogen Bonding: Although less common for this specific structure, NBO can evaluate weak interactions between hydrogen atoms and nearby electronegative atoms.

Bonding Character: Analysis of the natural atomic charges and bond orders to understand the covalent and ionic nature of the bonds within the molecule.

A hypothetical NBO analysis might yield data similar to that shown in Table 1, illustrating the key stabilizing interactions within the molecule.

Table 1: Illustrative NBO Analysis for this compound (Note: This data is representative and for illustrative purposes only, as specific published NBO analysis for this compound is not available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C=S) | 25.5 | Lone Pair → Anti-bond |

| LP (S) | σ* (N1-C) | 5.2 | Lone Pair → Anti-bond |

| π (Phenyl) | π* (C=S) | 15.8 | π-bond → Anti-bond |

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. tandfonline.comnih.gov This analysis is fundamental for predicting and interpreting the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. rsc.org

A TD-DFT calculation for this compound would simulate its electronic absorption spectrum by identifying the most probable transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. ohio-state.edu The results provide information on the wavelengths of maximum absorption (λmax) and the intensity of these absorptions.

The key findings from a TD-DFT study would include:

Calculated λmax: The predicted wavelength at which the molecule absorbs light most strongly.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a specific electronic transition. Higher values indicate more intense absorption peaks.

Major Orbital Contributions: Identification of the specific molecular orbitals involved in the most significant electronic transitions (e.g., π → π* or n → π* transitions).

Table 2 presents a hypothetical summary of TD-DFT results, illustrating the kind of data obtained from such an analysis.

Table 2: Hypothetical TD-DFT Results for Electronic Transitions in this compound (Note: This data is for illustrative purposes only, as specific published TD-DFT analysis for this compound is not available.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 310 | 0.25 | HOMO → LUMO (95%) |

| S0 → S2 | 275 | 0.18 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 240 | 0.45 | HOMO → LUMO+1 (75%) |

Comparison of Computational Results with Experimental Data

A critical step in computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing the computationally predicted properties with those determined through laboratory techniques.

Structural Parameters: Calculated bond lengths and angles from DFT geometry optimization would be compared with experimental data from X-ray crystallography. For the related isomer, 1-Methyl-3-phenylthiourea, experimental crystal data shows a monoclinic system with a dihedral angle of 67.83° between the thiourea and phenyl planes. nih.gov A similar comparison for this compound would be essential to validate the accuracy of the computational model.

Spectroscopic Data: The predicted UV-Vis absorption maxima (λmax) from TD-DFT calculations would be compared with spectra obtained using a UV-Vis spectrophotometer. A close match between the theoretical and experimental spectra would confirm that the computational method accurately describes the electronic structure of the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For this compound, an MD simulation would model the compound's behavior in a specific environment, such as in a solvent or interacting with a biological receptor. nih.govresearchgate.net

By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory that reveals how the molecule's conformation, position, and interactions evolve. This is particularly useful for:

Conformational Analysis: Exploring the different shapes (conformers) the molecule can adopt and their relative stabilities.

Solvation Effects: Understanding how solvent molecules (e.g., water) arrange around the solute and affect its structure and dynamics.

Ligand-Receptor Stability: When docked into a protein's active site, MD simulations can assess the stability of the binding pose over time, revealing whether the ligand remains securely bound. jppres.com Key metrics such as the root-mean-square deviation (RMSD) are used to quantify this stability. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). tandfonline.comnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.comnih.gov

In a molecular docking study, this compound would be placed into the binding site of a target protein, and a scoring function would be used to estimate the strength of the interaction. This score, often referred to as binding affinity or docking score, is typically expressed in kcal/mol. nih.gov A more negative score generally indicates a more favorable and stable interaction. acs.org

These scores are used to:

Rank different compounds against the same target.

Predict the most likely binding pose of a single compound.

Suggest potential biological targets for the compound.

Table 3 shows an example of how docking results might be presented for this compound against hypothetical protein targets.

Table 3: Illustrative Molecular Docking Scores for this compound (Note: This data is for illustrative purposes only, as specific docking studies for this compound against these targets are not available.)

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Urease (e.g., 4UBP) | -6.8 | 15.2 µM |

| Tyrosinase (e.g., 2ZMX) | -7.5 | 5.1 µM |

| Carbonic Anhydrase (e.g., 1V9E) | -6.2 | 30.8 µM |

Identification of Key Interaction Sites and Hydrogen Bonding

Beyond a simple score, molecular docking provides a detailed 3D model of the ligand-receptor complex, which allows for the identification of specific intermolecular interactions. tandfonline.comacs.org For this compound, this would involve analyzing its placement within the receptor's binding pocket to identify:

Hydrogen Bonds: The primary amino group (-NH2) and the thiocarbonyl sulfur (S) atom of the thiourea moiety are potential hydrogen bond donors and acceptors, respectively. Docking would identify key amino acid residues (e.g., Aspartate, Glutamate, Serine) that form these critical bonds. nih.gov

Hydrophobic Interactions: The phenyl group is hydrophobic and would likely interact with nonpolar amino acid residues such as Leucine, Valine, and Phenylalanine in the binding pocket. acs.org

π-π Stacking: The aromatic phenyl ring could engage in π-π stacking interactions with aromatic residues like Tyrosine, Tryptophan, or Phenylalanine.

Visualizing these interactions is crucial for understanding the structural basis of the compound's potential biological activity and for guiding the design of more potent analogues.

Coordination Chemistry of 1 Methyl 1 Phenylthiourea and Its Analogues

Ligand Properties and Coordination Modes of Thiourea (B124793) Derivatives

Thiourea derivatives, including 1-Methyl-1-phenylthiourea, are known for their ability to act as versatile ligands in coordination chemistry. mdpi.comnih.gov The presence of multiple potential donor atoms—the sulfur of the thiocarbonyl group and the two nitrogen atoms—allows for a variety of coordination modes. mdpi.comsemanticscholar.org The electronic and steric properties of the substituents on the nitrogen atoms significantly influence the ligand's coordination behavior. tandfonline.com

The sulfur atom of the thiocarbonyl group (C=S) is the most common coordination site in thiourea derivatives. rsc.orgmdpi.com As a soft donor atom, it preferentially binds to soft metal ions. This interaction typically occurs through a neutral monodentate coordination mode where the thiourea ligand donates a lone pair of electrons from the sulfur atom to the metal center. mdpi.com In some cases, particularly in acylthiourea derivatives, the thiocarbonyl sulfur can participate in bidentate chelation in conjunction with the carbonyl oxygen atom. nih.gov The coordination of the sulfur atom to a metal center often leads to a decrease in the C=S bond order, which can be observed spectroscopically. mdpi.com

While coordination through the sulfur atom is predominant, the nitrogen atoms of the thiourea moiety can also act as coordination sites. semanticscholar.orgtandfonline.com This is particularly observed when the thiourea ligand is deprotonated, forming an anionic ligand. In such cases, the nitrogen atom can coordinate to the metal center, often in a bidentate fashion along with the sulfur atom, forming a four-membered chelate ring. tandfonline.comresearchgate.net The coordination of nitrogen is more likely with harder metal ions. The acidity of the N-H protons and, consequently, the ease of deprotonation and subsequent coordination via nitrogen can be influenced by the nature of the substituents on the nitrogen atoms. conicet.gov.ar

The versatility of thiourea derivatives as ligands is highlighted by their ability to exhibit monodentate, bidentate, and even multidentate coordination behavior. mdpi.comnih.gov

Monodentate Coordination: This is the most frequent coordination mode, where the ligand binds to a single metal center through the sulfur atom of the thiocarbonyl group. mdpi.com This mode is common when the thiourea acts as a neutral ligand. mdpi.com

Bidentate Coordination: Thiourea derivatives can act as bidentate ligands, forming a chelate ring with the metal center. This can occur in several ways:

S,N-Coordination: After deprotonation of one of the nitrogen atoms, the ligand can coordinate through both the sulfur and the deprotonated nitrogen atom, forming a stable four-membered ring. mdpi.comtandfonline.com

S,O-Coordination: In acylthiourea derivatives, chelation can occur through the sulfur atom of the thiocarbonyl group and the oxygen atom of the acyl group, typically forming a six-membered ring. researchgate.netconicet.gov.ar

Multidentate and Bridging Behavior: More complex thiourea derivatives, such as dithioureas, can act as multidentate ligands, coordinating to a single metal center through multiple donor atoms or bridging between two or more metal centers. nih.govacs.org This can lead to the formation of polynuclear complexes and coordination polymers.

The specific coordination mode adopted by a thiourea derivative is a delicate balance of electronic and steric factors of the ligand, the nature of the metal ion, and the reaction conditions employed. mdpi.comtandfonline.com

Synthesis of Metal Complexes with this compound Derivatives

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the thiourea derivative with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The choice of solvent, temperature, and stoichiometry can influence the final product's structure and coordination geometry. cardiff.ac.uk

The general procedure for synthesizing these complexes involves mixing a solution of the thiourea ligand with a solution of the metal salt. materialsciencejournal.org The reaction is often carried out at room temperature or with gentle heating to facilitate the reaction. ksu.edu.trmaterialsciencejournal.org The resulting metal complex often precipitates from the solution and can be isolated by filtration. materialsciencejournal.org

The reaction mechanism can vary depending on the desired coordination mode. For monodentate coordination through the sulfur atom, a simple addition reaction is often sufficient. materialsciencejournal.org For bidentate S,N-coordination, a base may be added to deprotonate the thiourea ligand, making the nitrogen atom a more potent nucleophile for coordination. mdpi.com The choice of metal precursor is also crucial; labile ligands on the metal precursor are more easily displaced by the incoming thiourea ligand.

Table 1: Examples of Reaction Conditions for the Synthesis of Metal Complexes with Thiourea Derivatives

| Metal Salt | Thiourea Ligand | Solvent | Conditions | Resulting Complex Type |

| NiCl₂·6H₂O | N-Phenylmorpholine-4-carbothioamide | Ethanol (B145695)/Water | Stirring, with triethylamine | Bidentate [Ni(PMCT)₂] |

| CuCl₂·2H₂O | N-Phenylmorpholine-4-carbothioamide | Ethanol/Water | Stirring, without base | Monodentate [CuCl₂(HPMCT)₂] |

| [AgOTfPPh₃] | 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-(diphenylphosphino)ethyl)thiourea | CH₂Cl₂ | Room temperature | P,S-Chelate |

| [AuCl(tht)] | 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-(diphenylphosphino)ethyl)thiourea | CH₂Cl₂ | Room temperature | Monodentate (P-coordination) |

Data compiled from multiple sources. mdpi.comnih.gov

Recent research has focused on the design of more complex thiourea-based ligands to create novel coordination architectures and functionalities. Dithiourea chelates are a prime example of such systems. nih.govacs.org These ligands contain two thiourea moieties connected by a linker, allowing them to act as tetradentate N₂S₂ ligands. nih.gov

The synthesis of dithiourea ligands is often achieved through a one-step reaction of a diamine with an isothiocyanate. nih.gov These ligands can then be reacted with metal precursors to form stable complexes. For instance, rhenium(V) oxo complexes with dithiourea ligands have been synthesized through ligand exchange reactions. nih.gov Structural characterization of these complexes has revealed a pseudo-square-pyramidal geometry with the dithiourea ligand occupying the basal plane. nih.gov A notable feature of these complexes is the formation of two four-membered N,S chelate rings. nih.govacs.org The flexibility of the linker between the two thiourea units is crucial in determining the stability and geometry of the resulting metal complex. nih.gov

Structural Characterization of Metal Complexes

The precise arrangement of atoms within a metal complex is fundamental to understanding its chemical and physical properties. The structural characterization of metal-thiourea complexes is primarily achieved through single-crystal X-ray diffraction, which provides a definitive three-dimensional structure. This is often complemented by various spectroscopic techniques that offer insights into the coordination environment of the metal ion and the electronic structure of the complex.

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structures of metal complexes. For complexes of this compound and its analogues, this technique reveals critical information such as bond lengths, bond angles, coordination geometry, and intermolecular interactions.

In the crystal structure of this compound itself, the molecule adopts a conformation with the methyl and phenyl groups in a cis and trans arrangement, respectively, relative to the C=S double bond. The dihedral angle between the thiourea plane and the phenyl ring is approximately 67.83°. The molecules form centrosymmetric dimers through intermolecular N-H···S hydrogen bonds, which are further linked into layers by additional N-H···S interactions nih.gov.

When coordinated to metal ions, the thiourea ligand can adopt different binding modes. For instance, in zinc(II) and cadmium(II) complexes with unsymmetrical aryl thiourea ligands, single-crystal diffraction analysis has been used to establish their solid-state structures iaea.orgresearchgate.net. Similarly, the structures of various transition metal complexes with substituted thioureas have been determined, revealing coordination through the sulfur atom, and in some cases, through both sulfur and nitrogen atoms nih.gov. The specific coordination mode and the resulting geometry are influenced by factors such as the nature of the metal ion, the substituents on the thiourea ligand, and the presence of other coordinating ligands.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Formula | C₈H₁₀N₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.348 (3) |

| b (Å) | 8.6023 (13) |

| c (Å) | 12.1672 (18) |

| β (°) | 99.637 (3) |

| V (ų) | 1790.1 (5) |

| Z | 8 |

Data sourced from a study on the crystal structure of this compound nih.gov.

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer valuable information about the electronic and vibrational properties of metal-thiourea complexes in various states.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the thiourea ligand. The C=S stretching vibration, typically observed in the free ligand, often shifts to a lower frequency upon coordination to a metal ion through the sulfur atom. This shift is indicative of a weakening of the C=S bond due to the donation of electron density to the metal. Conversely, the C-N stretching vibration may shift to a higher frequency, suggesting an increase in the double bond character of the C-N bond nih.gov. In some cases, changes in the N-H stretching vibrations can also provide evidence for coordination involving the nitrogen atoms mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal-thiourea complexes in solution. Upon coordination, the chemical shifts of the protons and carbons near the coordination site are affected. For example, the ¹H NMR spectra of metal complexes with thiourea derivatives often show a downfield shift of the N-H proton signals upon coordination nih.gov. Similarly, the ¹³C chemical shift of the C=S carbon is also sensitive to the coordination environment.

UV-Visible Spectroscopy: The electronic spectra of metal-thiourea complexes provide insights into the d-d transitions of the metal ion and charge-transfer transitions between the metal and the ligand. For instance, UV-Vis spectroscopy of transition metal complexes with 1,3-diphenylthiourea showed a shift in the π–π* transition of the ligand upon coordination, along with the appearance of metal-to-ligand charge transfer (MLCT) bands utm.my. These spectral features are dependent on the metal ion and the coordination geometry.

Applications of Metal-Thiourea Complexes

The unique structural and electronic properties of metal complexes of this compound and its analogues have led to their exploration in various fields, including catalysis, sensing, and materials science.

Metal-thiourea complexes have emerged as effective catalysts in a variety of organic transformations. The presence of both a metal center (Lewis acid) and the thiourea moiety (which can act as a hydrogen-bond donor) allows for synergistic activation of substrates.

For example, Zn(II) complexes supported by unsymmetrical aryl thiourea ligands have demonstrated catalytic activity in the hydroboration of aldehydes and ketones, leading to excellent yields of the corresponding boronate esters iaea.orgresearchgate.net. Nickel(II) complexes with thiourea-based ligands have been shown to catalyze Michael additions, with the thiourea groups playing a crucial role in substrate activation through hydrogen bonding rsc.org. The catalytic performance is often influenced by the synergistic action of the metal ion and the thiourea ligand rsc.org.

The ability of thiourea derivatives to selectively bind with certain metal ions has been exploited in the development of chemical sensors. The coordination event can lead to a measurable change in a physical property, such as color or fluorescence, allowing for the detection of the target metal ion.

While specific examples for this compound are not abundant, the general principle is well-established for related urea (B33335) and thiourea-based systems. For instance, fluorescent urea-based receptors have been designed to selectively bind and sense metal ions like Zn²⁺ through changes in their fluorescence emission soton.ac.uk. The coordination of the metal ion to the urea or thiourea moiety alters the electronic properties of the molecule, leading to the observable sensory response. The development of such sensors is a promising area of research with potential applications in environmental monitoring and biological imaging frontiersin.orgnih.gov.

The diverse structural motifs and functional properties of metal-thiourea complexes make them attractive candidates for applications in materials science. Their ability to form extended networks through hydrogen bonding and coordination bonds can lead to materials with interesting optical, electronic, and magnetic properties.

For example, complexes of 1,3-diphenylthiourea with transition metals have been investigated for their nonlinear optical (NLO) properties utm.my. Such materials have potential applications in photonics, including laser frequency conversion and optical switching utm.my. The NLO response is dependent on the electronic structure of the complex, which is influenced by both the metal ion and the thiourea ligand utm.my. Furthermore, metal-thiourea complexes can serve as single-source precursors for the synthesis of metal sulfide nanoparticles and thin films, which are important materials in various electronic and optoelectronic devices.

Material Science Applications

Optical Materials

Coordination complexes of thiourea and its derivatives have shown promise for applications in optical materials, particularly in the field of nonlinear optics (NLO). NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies such as frequency conversion, optical switching, and signal processing. The noncentrosymmetric crystal structure of certain coordination complexes is a key requirement for exhibiting second-order NLO properties like second-harmonic generation (SHG).

The NLO properties of ZTS have been characterized, and its nonlinear coefficients have been determined, as shown in the table below.

| Nonlinear Coefficient | Value (pm/V) |

|---|---|

| |d₃₁| | 0.31 |

| |d₃₂| | 0.35 |

| |d₃₃| | 0.23 |

The development of metal-organic frameworks (MOFs) has also opened up new avenues for creating novel optical materials mdpi.com. MOFs are crystalline materials formed by the coordination of metal ions or clusters with organic ligands nih.gov. By incorporating thiourea-based ligands into MOF structures, it may be possible to design materials with tailored optical properties, including tunable luminescence and NLO responses mdpi.compatsnap.com. The vast structural diversity of MOFs allows for the precise control of the arrangement of the chromophoric ligands, which is crucial for optimizing their optical performance rsc.orgresearchgate.net.

Flame Retardants

The integration of thiourea-based coordination complexes into polymeric materials is a promising strategy for enhancing their flame retardancy. Metal-based flame retardants can act through various mechanisms, including promoting char formation, releasing non-flammable gases, and acting as a protective barrier on the polymer surface nih.gov. The presence of sulfur and nitrogen in the thiourea ligand, often in synergy with phosphorus, can significantly contribute to the flame-retardant properties.

Research on flame retardant epoxy resins has demonstrated the effectiveness of thiourea-containing additives. For instance, a novel phosphoryl thiourea-containing flame retardant (PSN) has been synthesized and shown to improve the flame retardancy of diglycidyl ether of bisphenol-A (DGEBA) epoxy resin researchgate.net. The incorporation of PSN leads to an increase in the limiting oxygen index (LOI) and a higher rating in the vertical burning (UL-94) test researchgate.net. The flame-retardant mechanism is attributed to a synergistic effect between phosphorus, nitrogen, and sulfur, which promotes char formation in the condensed phase and the release of non-flammable gases in the gas phase researchgate.net.

Another study focused on an organometallic flame retardant containing P/N/S–Cu²⁺ for epoxy resins, which also showed reduced fire hazard and smoke toxicity. The presence of the copper complex was found to enhance the flame-retardant properties of the epoxy composite.

The table below presents the flame retardancy data for DGEBA epoxy resin modified with the phosphoryl thiourea-containing flame retardant (PSN).

| Sample | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |

|---|---|---|---|

| Neat DGEBA/DDS | 0 | 22.5 | No Rating |

| PSN-modified DGEBA/DDS | 1.0 | 29.2 | V-0 |

These findings suggest that coordination complexes of this compound and its analogues could be effective flame retardants for a variety of polymers, including polyurethanes and epoxy resins. The ability to tune the metal center and the substituents on the thiourea ligand provides a pathway to optimize the flame-retardant performance for specific polymer systems.

Biological and Medicinal Chemistry Research

General Biological Activities of Thiourea (B124793) Derivatives

Thiourea and its derivatives are a versatile class of organic compounds with a broad range of applications, not only in pharmaceutical chemistry but also in agriculture and veterinary medicine. Their ability to form hydrogen bonds with enzymes and receptors makes them promising candidates for drug discovery. Research has demonstrated that these compounds possess numerous beneficial properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, antioxidant, and insecticidal effects. biointerfaceresearch.comdntb.gov.uacitedrive.commdpi.com The versatility of the thiourea scaffold allows for the synthesis of a wide array of derivatives with tailored biological activities.

Thiourea derivatives have been extensively investigated for their antimicrobial properties against a variety of pathogenic microorganisms. mdpi.com

Antibacterial Activity: Several novel thiourea derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiourea derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov One study reported a thiourea derivative, TD4, with a minimum inhibitory concentration (MIC) ranging from 2–16 µg/mL against various S. aureus strains, including MRSA. nih.gov This compound was found to disrupt the NAD+/NADH homeostasis and the integrity of the bacterial cell wall. nih.gov Other studies have synthesized thiourea derivatives containing moieties such as 6-carboalkoxybenzo[d]thiazole and D-glucose, which exhibited selective antimicrobial activity against tested bacterial strains. rsc.org The incorporation of heterocyclic rings, such as benzothiazole and 6-methylpyridine, in N-acyl thiourea derivatives has also been shown to confer anti-biofilm activity against E. coli. nih.gov

Antifungal Activity: Thiourea derivatives have also displayed promising antifungal activity. Some pyrazole acyl thiourea derivatives have been effective against fungal pathogens like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov Additionally, certain thiourea derivatives and their metal complexes have shown greater in vitro anti-yeast activity than antibacterial activity, with effectiveness against various Candida species. researchgate.net

Table 1: Selected Thiourea Derivatives with Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity/MIC Value |

|---|---|---|

| TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2–16 µg/mL nih.gov |

| N-acyl thiourea with benzothiazole moiety | E. coli ATCC 25922 | Anti-biofilm activity at MBIC of 625 µg/mL nih.gov |

| N-acyl thiourea with 6-methylpyridine moiety | E. coli ATCC 25922 | Anti-biofilm activity at MBIC of 625 µg/mL nih.gov |

| Thiourea derivatives with 6-carboalkoxybenzothiazole and D-glucose moieties | Various Gram-(+) and Gram-(−) bacteria | Selective antimicrobial activity rsc.org |

The anticancer potential of thiourea derivatives is a significant area of research in medicinal chemistry. biointerfaceresearch.comnih.govresearchgate.netingentaconnect.com These compounds have been shown to inhibit cancer cell proliferation through various mechanisms of action.

Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives against a panel of human cancer cell lines.

MCF-7 (Breast Cancer): Novel thiourea derivatives containing a pyrazole moiety displayed potent antiproliferative activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 0.08 to 0.71 µM. ingentaconnect.com Another study reported that N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N′-phenylthiourea exhibited high antiproliferative activity against MCF-7 with an IC50 value of 0.03 ± 0.01 µM. ingentaconnect.com Benzothiazole thiourea derivatives have also shown cytotoxic activity against MCF-7 cells. analis.com.mynih.gov

HepG2 (Liver Cancer): Thiourea derivatives bearing a benzodioxole moiety have revealed significant cytotoxic effects against HepG2 cells. nih.gov For instance, N¹,N³-disubstituted-thiosemicarbazone 7 showed an IC50 value of 1.74 µM for HepG2 cells. nih.govresearchgate.net

HCT-116 (Colon Cancer): The same N¹,N³-disubstituted-thiosemicarbazone 7 also exhibited potent activity against HCT-116 cells with an IC50 value of 1.11 µM. nih.govresearchgate.net Quinazoline- and thiourea-containing sorafenib analogs have also shown antiproliferative activities against HCT-116 cells. nih.govresearchgate.net

PC3 (Prostate Cancer): Certain thiourea-based sulfonamide derivatives have demonstrated selective cytotoxicity against PC-3 cancer cells, with IC50 values ranging from 15.08 µg/mL to 20.5 µg/mL. analis.com.my

HeLa (Cervical Cancer): Benzothiazole thiourea derivatives have been tested for their anticancer activity on the HeLa human cervix epithelial carcinoma cell line, showing weakly to moderately cytotoxic activity. analis.com.mynih.gov

Table 2: Cytotoxic Activity of Selected Thiourea Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| Thiourea derivatives with pyrazole moiety | MCF-7 | 0.08 - 0.71 µM ingentaconnect.com |

| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N′-phenylthiourea | MCF-7 | 0.03 ± 0.01 µM ingentaconnect.com |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 µM nih.govresearchgate.net |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT-116 | 1.11 µM nih.govresearchgate.net |

| Thiourea-based sulfonamides | PC-3 | 15.08 - 20.5 µg/mL analis.com.my |

Macrophage migration inhibitory factor (MIF) is a cytokine involved in inflammation and cancer pathogenesis, making it a therapeutic target. researchgate.netnih.govnih.govfrontiersin.org Certain thiourea compounds have been identified as potential MIF inhibitors. For example, N-phenyl-N-1,3,4-thiadiazol-2-yl-thiourea has an in vitro IC50 value of 0.3 μM, and N-(2-chlorophenyl)-N'-2-pyridinylthiourea has an IC50 value of 1.04 μM against MIF. researchgate.net These findings suggest that thiourea derivatives can serve as lead compounds for the development of more potent MIF inhibitors. researchgate.net

Sirtuin-1 (SIRT1) is a class III histone deacetylase that is overexpressed in several cancers, making it a target for cancer therapy. ui.ac.idpensoft.netresearchgate.netundip.ac.id Thiourea derivatives have been investigated as potential SIRT1 inhibitors. ui.ac.idpensoft.netresearchgate.net In silico studies involving molecular docking and dynamics simulations have been used to investigate the potential of 1-benzoyl-3-methylthiourea derivatives to inhibit SIRT1. pensoft.net One study proposed that 2-(benzyloxy)-N-(methylcarbamo-thioyl)benzamide could be a possible anticancer candidate that inhibits SIRT1. ui.ac.idpensoft.netresearchgate.net Another study designed and synthesized novel thiourea-based compounds targeting Sirtuins, with one compound, MA-2, showing a particularly strong cytotoxic effect against SW480 colon cancer cells, with an IC50 in the single-digit micromolar range. jocms.org

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and cancer progression. researchgate.netresearchgate.netbohrium.comiium.edu.my Thiourea derivatives have emerged as potential inhibitors of EGFR tyrosine kinase. nih.govresearchgate.netresearchgate.netbohrium.comiium.edu.my For instance, novel thiourea derivatives containing a pyrazole moiety not only showed antiproliferative activity against MCF-7 cells but also inhibited the autophosphorylation of EGFR kinases with IC50 values ranging from 0.07 to 1.36 µM. ingentaconnect.com In silico studies have also been conducted to evaluate the potential of theoretically designed thiourea derivatives as EGFR-TK inhibitors, with some compounds showing promising binding affinities. researchgate.netresearchgate.netiium.edu.my Furthermore, a series of novel quinazoline- and thiourea-containing sorafenib analogs were designed as dual inhibitors of EGFR and VEGFR-2, with some compounds exhibiting potent inhibitory activities against EGFR. nih.gov

Antioxidant Activity

Thiourea derivatives have demonstrated notable potential as antioxidants, capable of scavenging free radicals and mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity of phenylthiourea (B91264) analogues is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Research has shown that N-phenylthiourea exhibits DPPH radical scavenging ability with a reported half-maximal inhibitory concentration (IC50) of 4.82 x 10⁻⁴ M mdpi.com. Another analogue, 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU), has demonstrated IC50 values of 1.3 x 10⁻³ M and 1.1 x 10⁻³ M against DPPH and ABTS radicals, respectively hueuni.edu.vnresearchgate.net. The antioxidant activity is attributed to the ability of the thiourea group to donate a hydrogen atom or an electron to neutralize free radicals. Computational studies suggest that the hydrogen atom transfer (HAT) mechanism is the predominant pathway for the antioxidant action of these compounds hueuni.edu.vnresearchgate.net.

Anti-inflammatory Activity

The anti-inflammatory properties of thiourea derivatives have been investigated, with several studies highlighting their potential to modulate inflammatory pathways. While specific data on 1-Methyl-1-phenylthiourea is limited, research on related structures, such as thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen, has provided valuable insights.

These derivatives have shown significant anti-inflammatory effects in in vivo models, such as the carrageenan-induced paw edema model in rats researchgate.netnih.gov. For instance, a derivative of naproxen incorporating m-anisidine demonstrated potent anti-inflammatory activity, with a 54.01% inhibition of paw edema four hours after carrageenan injection researchgate.net. The mechanism of action for some of these compounds involves the inhibition of key inflammatory enzymes like 5-lipoxygenase (5-LOX), with one such derivative exhibiting an IC50 value of 0.30 μM researchgate.net. These findings underscore the potential of the thiourea scaffold in the design of novel anti-inflammatory agents.

Enzyme Inhibition (e.g., α-Glucosidase, Alkaline Phosphatase, Acetylcholinesterase, Tyrosinase)

Thiourea and its derivatives are recognized as potent inhibitors of various enzymes, a property that forms the basis for many of their therapeutic applications.

Tyrosinase Inhibition: Phenylthiourea (PTU) is a well-established and potent competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis tandfonline.comnih.gov. The inhibition constant (Ki) for PTU against tyrosinase has been estimated to be 0.21 ± 0.09 µM, with an IC50 value of 0.55 ± 0.07 µM in the enzymatic oxidation of L-DOPA hueuni.edu.vntandfonline.comcore.ac.uk. This inhibitory activity makes phenylthiourea derivatives potential agents for the treatment of hyperpigmentation disorders.

Acetylcholinesterase Inhibition: Some phenylthiourea derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. 1-Phenyl-2-thiourea has been reported to produce a concentration-dependent inhibition of rat lung acetylcholinesterase activity in vitro nih.gov.

Antituberculosis Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Phenylthiourea derivatives have emerged as a promising class of compounds with significant activity against this pathogen mdpi.com.

Several studies have demonstrated the antimycobacterial properties of thiourea and its analogues mdpi.com. For instance, N-D-aldopentofuranosyl-N'-[p-(isoamyloxy)phenyl]-thiourea derivatives have been synthesized and shown to be successful as potential anti-TB therapeutic agents, with their minimum inhibitory concentration (MIC) values indicating potent activity against M. tuberculosis nih.gov. The good physicochemical properties of phenylthioureas, including low lipophilicity and molecular weight, make them attractive candidates for further development as novel antitubercular drugs mdpi.com.

Antimalarial Activity

The search for new and effective antimalarial drugs is a global health priority. While specific studies on the antimalarial activity of this compound are scarce, related thiourea-containing compounds have been investigated. For example, a series of cationic 2,2'-bipyridyl- and 1,10-phenanthrolineplatinum(II) benzoylthiourea complexes have been synthesized and shown to exhibit in vitro antimalarial activity nih.gov. These complexes were found to be active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum nih.gov. This suggests that the thiourea scaffold could be a valuable component in the design of novel antimalarial agents.

Antiviral Activity (e.g., Anti-HIV)

Thiourea derivatives have attracted considerable attention for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). A number of phenyl ethyl thiourea (PET) derivatives have been synthesized and evaluated for their anti-HIV activity researchgate.netcore.ac.uk.

One notable analogue, N-[2-(4-Methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, effectively inhibited the replication of the HIV-1 strain HTLV(IIIB) in human peripheral blood mononuclear cells with a half-maximal inhibitory concentration (IC50) value of 0.007 µM nih.gov. Furthermore, certain O-ethyl derivatives of phenyl ethyl thiourea have shown moderate anti-HIV activity, with half-maximal effective concentration (EC50) values in the range of 67.05 µM to 69.48 µM researchgate.netcore.ac.uk. Additionally, metal complexes of N-methyl-N-phenyl dithiocarbamate have been investigated as potential HIV entry inhibitors mdpi.com.

Pharmacological Profiles of this compound and Analogues

The pharmacological activities of this compound and its analogues are summarized in the following tables, which highlight their potency in various biological assays.

Table 1: Antioxidant Activity of Phenylthiourea Analogues

| Compound | Assay | IC50 (M) |

|---|---|---|

| N-Phenylthiourea | DPPH Radical Scavenging | 4.82 x 10⁻⁴ mdpi.comresearchgate.net |

| 1-Phenyl-3-(2-pyridyl)-2-thiourea | DPPH Radical Scavenging | 1.3 x 10⁻³ hueuni.edu.vn |

Table 2: Enzyme Inhibition by Phenylthiourea Analogues

| Compound | Enzyme | Inhibition Parameter | Value (µM) |

|---|---|---|---|

| Phenylthiourea | Tyrosinase (Phenoloxidase) | IC50 | 0.55 ± 0.07 hueuni.edu.vntandfonline.comcore.ac.uk |

Table 3: Anti-HIV Activity of Phenylthiourea Analogues

| Compound | Virus Strain | Activity Parameter | Value (µM) |

|---|---|---|---|

| N-[2-(4-Methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea | HIV-1 HTLV(IIIB) | IC50 | 0.007 nih.gov |

| N1-[2-(2-Chlorophenyl)-1-ethoxy-2-oxoethyl]-N3-pyridin-2-yl-thiourea | HIV-1 IIIB | EC50 | 67.05 researchgate.netcore.ac.uk |

| N1-[2-(4-Chlorophenyl)-1-ethoxy-2-oxoethyl]-N3-pyridin-2-yl-thiourea | HIV-1 IIIB | EC50 | 69.48 researchgate.netcore.ac.uk |

| N1-[2-(2-Chlorophenyl)-1-hydroxy-2-oxoethyl]-N3-pyridin-2-yl-thiourea | HIV-1 IIIB | EC50 | 118.08 researchgate.netcore.ac.uk |

In Vitro Bioactivity Testing

The in vitro bioactivity of phenylthiourea derivatives has been explored across various biological systems. Notably, N-methyl-N'-phenylthiourea has demonstrated toxicity against specific strains of Drosophila melanogaster, indicating potential insecticidal properties kyoto-u.ac.jp.

In the realm of cancer research, various substituted thiourea derivatives have been synthesized and evaluated for their cytotoxic properties. For instance, certain 3-(trifluoromethyl)phenylthiourea analogs displayed high cytotoxicity against human colon and prostate cancer cell lines, with some derivatives showing greater potency than the reference drug cisplatin nih.gov. Similarly, derivatives of 1-benzoyl-3-methyl thiourea have been tested against HeLa cancer cell lines, with all synthesized compounds exhibiting more potent cytotoxicity than hydroxyurea researchgate.net.

Furthermore, the therapeutic potential of thiourea derivatives extends to antiparasitic applications. A series of N,N′-disubstituted thiourea derivatives were synthesized and tested against Leishmania amazonensis, with some compounds showing significant anti-leishmanial activity and high selectivity mdpi.com.

Structure-Activity Relationships in Medicinal Chemistry

The relationship between the chemical structure of phenylthiourea analogs and their biological activity is a key area of investigation. For the inhibition of melanogenesis, the substitution on the thiourea nitrogen is a critical determinant of the mechanism of action. Studies on a series of 1-phenylthioureas and 1,3-disubstituted thioureas have shown that 1-phenylthioureas inhibit tyrosinase, the key enzyme in melanin synthesis. In contrast, 1,3-disubstituted thioureas appear to inhibit melanogenesis without directly inhibiting tyrosinase, suggesting an alternative mechanism of action nih.govresearchgate.net. Molecular docking studies have further elucidated that a direct connection of a planar phenyl group to the thiourea unit without N'-substitution is crucial for tyrosinase inhibition nih.gov.